molecular formula C8H10O3 B13088018 2-(Furan-3-yl)butanoic acid

2-(Furan-3-yl)butanoic acid

Cat. No.: B13088018
M. Wt: 154.16 g/mol
InChI Key: HQMWDUCWYNOEJX-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)butanoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of furan with butanoic acid derivatives under specific conditions. For example, the reaction of furan with butyric anhydride in the presence of a catalyst such as aluminum chloride can yield this compound. Another method involves the use of Grignard reagents, where a furan derivative reacts with a butanoic acid chloride in the presence of magnesium to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form 2-(tetrahydrofuran-3-yl)butanoic acid.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-(Tetrahydrofuran-3-yl)butanoic acid.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(Furan-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

  • 3-(Furan-2-yl)propanoic acid
  • 2-Furanpropanoic acid
  • 2-Furanpropionic acid

Comparison: 2-(Furan-3-yl)butanoic acid is unique due to the position of the furan ring on the butanoic acid chain. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the furan ring can affect the compound’s ability to undergo specific chemical reactions or interact with biological targets.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(furan-3-yl)butanoic acid

InChI

InChI=1S/C8H10O3/c1-2-7(8(9)10)6-3-4-11-5-6/h3-5,7H,2H2,1H3,(H,9,10)

InChI Key

HQMWDUCWYNOEJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=COC=C1)C(=O)O

Origin of Product

United States

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